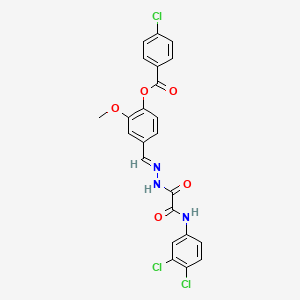

4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as dichloroanilino, oxo, acetyl, carbohydrazonoyl, methoxyphenyl, and chlorobenzoate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

Formation of 3,4-Dichloroaniline: This can be achieved through the chlorination of aniline.

Acetylation: The 3,4-dichloroaniline is then acetylated using acetic anhydride to form 3,4-dichloroacetanilide.

Hydrazonation: The acetylated product is reacted with hydrazine to form the carbohydrazonoyl derivative.

Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction.

Esterification: Finally, the compound is esterified with 4-chlorobenzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(2-((3,4-Dichloranilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorbenzoat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Oxogruppe in Hydroxylgruppen umwandeln.

Substitution: Die Verbindung kann nucleophile und elektrophile Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene, Nitriermittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

4-(2-((3,4-Dichloranilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorbenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für komplexere Moleküle verwendet.

Biologie: Studien über seine potenzielle biologische Aktivität, einschließlich antimikrobieller und antikanzerogener Eigenschaften.

Medizin: Untersuchung seiner potenziellen therapeutischen Wirkungen und als Leitstruktur für die Medikamentenentwicklung.

Industrie: Einsatz bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Farbstoffen und Pigmenten.

Wirkmechanismus

Der Wirkmechanismus von 4-(2-((3,4-Dichloranilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorbenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die funktionellen Gruppen der Verbindung ermöglichen es ihr, an Enzyme und Rezeptoren zu binden, was biologische Prozesse möglicherweise hemmt oder aktiviert. Beispielsweise kann die Dichloranilinogruppe mit zellulären Proteinen interagieren, während die Oxo- und Acetylgruppen an Redoxreaktionen teilnehmen können.

Wirkmechanismus

The mechanism of action of 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. For example, the dichloroanilino group may interact with cellular proteins, while the oxo and acetyl groups can participate in redox reactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-(2-((3,4-Dichloranilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoat

- 4-(2-((3,4-Dichloranilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoat

- 4-(2-((3,4-Dichloranilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoat

Einzigartigkeit

Die Einzigartigkeit von 4-(2-((3,4-Dichloranilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorbenzoat liegt in seiner spezifischen Kombination funktioneller Gruppen, die ihm eine besondere chemische Reaktivität und potenzielle Anwendungen verleihen. Im Vergleich zu ähnlichen Verbindungen kann es aufgrund von Variationen in den Substituenten an den aromatischen Ringen unterschiedliche biologische Aktivitäten und chemische Eigenschaften aufweisen.

Eigenschaften

CAS-Nummer |

881660-24-8 |

|---|---|

Molekularformel |

C23H16Cl3N3O5 |

Molekulargewicht |

520.7 g/mol |

IUPAC-Name |

[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate |

InChI |

InChI=1S/C23H16Cl3N3O5/c1-33-20-10-13(2-9-19(20)34-23(32)14-3-5-15(24)6-4-14)12-27-29-22(31)21(30)28-16-7-8-17(25)18(26)11-16/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+ |

InChI-Schlüssel |

VZBCTVPWHRVYRU-KKMKTNMSSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.